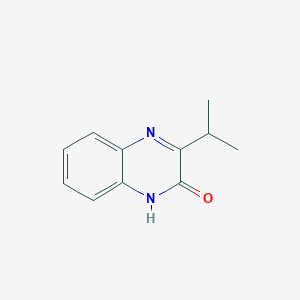![molecular formula C17H17N3O2 B7542414 N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7542414.png)
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products:
科学研究应用
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Pyrrolidine-2-one: Shares the pyrrolidine ring but differs in its functional groups and overall structure.
Pyrrolidine-2,5-dione: Another derivative of pyrrolidine with distinct biological activities.
Prolinol: Contains a pyrrolidine ring and is used in different chemical and biological contexts.
Uniqueness: N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery .
属性
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16(13-6-5-9-18-12-13)19-15-8-2-1-7-14(15)17(22)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRWCSCBKWCOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542341.png)
![1-(Cyclopropylmethyl)-3-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]-1-methylurea](/img/structure/B7542350.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B7542356.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-propan-2-yloxyacetamide](/img/structure/B7542364.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7542370.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)
![N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7542376.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B7542382.png)
![2-(4-acetamidopiperidin-1-yl)-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide](/img/structure/B7542385.png)
![4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542421.png)
![4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542436.png)
![3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide](/img/structure/B7542441.png)
![2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542445.png)
